Lomefloxacin

Phototoxicity DNA Damage Mechanism of Action

Lomefloxacin (CAS: 98079-51-7, 98079-52-8, 114394-67-1) is a synthetic, broad-spectrum difluorinated quinolone antibiotic belonging to the fluoroquinolone class. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Molecular Formula C17H19F2N3O3
Molecular Weight 351.35 g/mol
CAS No. 114394-67-1; 98079-51-7; 98079-52-8
Cat. No. B15566496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomefloxacin
CAS114394-67-1; 98079-51-7; 98079-52-8
Molecular FormulaC17H19F2N3O3
Molecular Weight351.35 g/mol
Structural Identifiers
InChIInChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)
InChIKeyZEKZLJVOYLTDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.06e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Lomefloxacin 114394-67-1: Baseline Overview of a Difluorinated Quinolone


Lomefloxacin (CAS: 98079-51-7, 98079-52-8, 114394-67-1) is a synthetic, broad-spectrum difluorinated quinolone antibiotic belonging to the fluoroquinolone class [1]. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair [2]. As a second-generation fluoroquinolone, lomefloxacin is characterized by its high oral bioavailability, extensive tissue distribution, and prolonged elimination half-life, which supports convenient once-daily dosing regimens [2][3]. Its primary clinical and industrial application has been in the treatment of bacterial infections, notably those of the urinary and respiratory tracts [2].

Lomefloxacin 114394-67-1: Why In-Class Fluoroquinolone Substitution is Not Straightforward


Fluoroquinolones are not a homogeneous class of antibiotics; critical differences in their chemical structure, notably the substitution pattern at the C-8 position, drive significant divergence in key pharmacological and toxicological properties [1][2]. The presence of a fluorine atom at the C-8 position in lomefloxacin, for example, is a major determinant of its distinct phototoxicity profile and mechanism of action, compared to analogs like norfloxacin or ciprofloxacin which lack this feature [1]. Furthermore, substantial variations in pharmacokinetic parameters such as oral bioavailability, plasma protein binding, elimination half-life, and renal clearance dictate unique dosing strategies, tissue penetration, and the potential for drug-drug interactions [2][3]. The quantitative evidence presented below demonstrates that these are not interchangeable attributes, and that a direct, data-driven comparison is essential for accurate scientific selection or informed procurement.

Lomefloxacin 114394-67-1: A Guide to Product-Specific Quantitative Evidence


Lomefloxacin vs. Norfloxacin and Enoxacin: A 10-Fold Higher DNA Photocleavage Efficiency

Lomefloxacin exhibits a significantly higher potential for UVA-induced DNA damage compared to analogs lacking a C-8 fluorine atom. A comparative study found that the relative order for DNA photocleaving activity was: lomefloxacin and fleroxacin > norfloxacin > enoxacin. Quantitatively, fluoroquinolones with fluorine at both C-6 and C-8 (lomefloxacin, fleroxacin) were approximately 10-fold more efficient in generating single-strand breaks (ssbs) in pBR322 plasmid DNA under anaerobic conditions than those with only a C-6 fluorine atom (norfloxacin) [1].

Phototoxicity DNA Damage Mechanism of Action

Lomefloxacin vs. Ciprofloxacin: 2-Fold Higher Systemic Exposure (AUC) Due to Prolonged Half-Life

Lomefloxacin demonstrates a significant pharmacokinetic advantage in terms of systemic exposure compared to ciprofloxacin. In a randomized, double-blind crossover study, while the peak plasma concentration (Cmax) was similar between the two drugs, the area under the plasma concentration-time curve (AUC) for lomefloxacin was twice that of ciprofloxacin. This difference was attributed to lomefloxacin's significantly longer plasma elimination half-life [1].

Pharmacokinetics Drug Exposure Dosing

Lomefloxacin vs. Ciprofloxacin and Ofloxacin: 15.4% Protein Binding Enables Higher Unbound Active Fraction

Lomefloxacin exhibits a low degree of binding to human serum proteins (15.4%), which is notably lower than the protein binding reported for several other fluoroquinolones [1]. According to the free drug hypothesis, this suggests a higher fraction of the total plasma concentration is unbound and available for diffusion into tissues and interaction with bacterial targets. A comparative study found that the extent of protein binding varies widely among quinolones, with lomefloxacin's 20.6% binding in human serum contrasting with higher values for analogs like ciprofloxacin (20-50%) [2].

Protein Binding Pharmacodynamics Free Drug Hypothesis

Lomefloxacin vs. Ciprofloxacin: Comparable Clinical Efficacy in Complicated UTI with Once-Daily Dosing

A randomized, multicenter clinical trial directly compared once-daily lomefloxacin (400 mg) to twice-daily ciprofloxacin (250 mg) in the treatment of complicated urinary tract infections. The study found that lomefloxacin was as effective as ciprofloxacin, with comparable rates of satisfactory bacteriologic outcomes and clinical success [1]. A separate, larger trial comparing lomefloxacin 400 mg once daily to ciprofloxacin 500 mg twice daily reported numerically higher eradication rates for lomefloxacin (87% vs. 81%) and clinical success rates (85% vs. 76%), though these differences were not statistically significant [2].

Clinical Trial Urinary Tract Infection Efficacy

Lomefloxacin vs. Norfloxacin: Non-Inferior Clinical Efficacy with Shorter 3-Day Treatment Course

In the treatment of uncomplicated urinary tract infections, a 3-day course of once-daily lomefloxacin (400 mg) was found to be as effective as a standard 7-day course of twice-daily norfloxacin (400 mg) in eradicating pathogens. A large, randomized, double-blind, multicenter study reported a pathogen eradication rate of 88% for the 3-day lomefloxacin group versus 93% for the 7-day norfloxacin group at 5-9 days post-treatment, with no statistically significant difference between the regimens [1].

Uncomplicated UTI Short-Course Therapy Clinical Trial

Lomefloxacin 114394-67-1: Optimized Research and Industrial Application Scenarios


Complicated Urinary Tract Infection (cUTI) Clinical Trials & Therapeutic Use

Based on direct head-to-head clinical trial evidence, lomefloxacin is a well-validated choice for complicated UTI research or treatment. Its once-daily dosing regimen (400 mg) has been shown to be as effective as twice-daily ciprofloxacin [1][2]. This simplified dosing schedule is a key differentiator that can enhance protocol adherence in clinical studies and improve patient compliance in therapeutic settings. Its high oral bioavailability and predominant renal excretion make it particularly well-suited for targeting urinary pathogens.

Uncomplicated Urinary Tract Infection (uUTI) Short-Course Therapy Research

Lomefloxacin's long half-life supports effective short-course therapy. Research has demonstrated that a 3-day, once-daily regimen of lomefloxacin (400 mg) achieves comparable pathogen eradication rates to a standard 7-day, twice-daily course of norfloxacin [3]. This makes lomefloxacin an ideal candidate for studies focused on antimicrobial stewardship, evaluating the efficacy of shorter antibiotic durations to reduce overall drug exposure and combat resistance, without sacrificing clinical outcomes.

Fluoroquinolone Phototoxicity and Photogenotoxicity Mechanistic Studies

Lomefloxacin is a well-established and potent positive control for studies investigating the phototoxic and photogenotoxic mechanisms of fluoroquinolones [4][5]. Its high efficiency in generating UVA-induced DNA damage—approximately 10-fold greater than norfloxacin [6]—makes it a reliable benchmark for evaluating the photostability and safety profiles of newer-generation fluoroquinolones or for studying the underlying chemistry of photoinduced DNA cleavage. This application is critical for drug development and safety pharmacology assessments.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Low-Protein-Bound Antibiotics

With a low human serum protein binding of 15.4-20.6% [7][8], lomefloxacin serves as an excellent model compound for studying the pharmacokinetic and pharmacodynamic implications of the "free drug hypothesis." Researchers can use lomefloxacin to investigate how low protein binding influences tissue penetration, the relationship between free drug concentrations and antimicrobial efficacy, and the development of PK/PD models that accurately predict therapeutic outcomes, especially in complex biological matrices.

Technical Documentation Hub

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